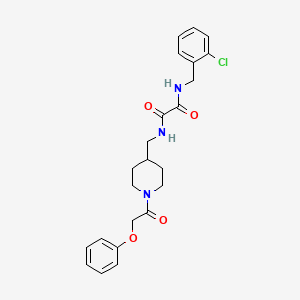

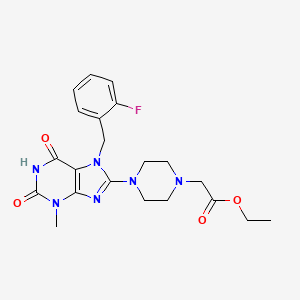

1-Benzhydryl-3-(4-morpholinobut-2-yn-1-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzhydryl-3-(4-morpholinobut-2-yn-1-yl)urea, also known as BU-224, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. BU-224 belongs to a class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).

Applications De Recherche Scientifique

Stereoselective Synthesis in PI3 Kinase Inhibition

- Stereoselective Synthesis of Active Metabolites : A study detailed the synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor, illustrating the importance of stereoselective synthesis in developing pharmaceutical compounds with specific biological activities. This highlights the role of precision in chemical synthesis for therapeutic applications (Zecheng Chen et al., 2010).

Synthesis Methods for Urea Derivatives

- Green Chemistry Approaches : Research on the development of highly effective, solvent-free processes for preparing substituted ureas, including benzhydryl ureas and others, emphasizes the move towards environmentally friendly methods in organic synthesis. This aligns with the principles of green chemistry for more sustainable practices in scientific research (V. V. Shtrykova et al., 2017).

Chemical Reactions and Molecular Interactions

- Complexation and Molecular Interaction Studies : Investigations into the complexation-induced unfolding of heterocyclic ureas and their ability to form multiply hydrogen-bonded complexes offer insights into the structural behavior of these compounds. This understanding is crucial for designing molecules with desired properties and functionalities (P. Corbin et al., 2001).

Catalytic Applications and Chemical Synthesis

- Catalysis and Synthetic Applications : The use of urea derivatives in catalysis, as demonstrated by the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes using benzhydrylamine, underscores the versatility of these compounds in facilitating various chemical transformations (Haak et al., 2000).

Antimicrobial and Antitumor Activities

- Biological Activities of Urea Derivatives : The synthesis and evaluation of benzothiazole urea and thiourea derivatives for their cytotoxicity against breast cancer cells and antimicrobial activity against various pathogens demonstrate the potential biomedical applications of these compounds. Such studies are fundamental in the search for new therapeutic agents (H. Abdel-Rahman et al., 2007).

Propriétés

IUPAC Name |

1-benzhydryl-3-(4-morpholin-4-ylbut-2-ynyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c26-22(23-13-7-8-14-25-15-17-27-18-16-25)24-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21H,13-18H2,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTPLPHBWSOOPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-(4-morpholinobut-2-yn-1-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2928267.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2928270.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2928274.png)

![3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2928280.png)

![ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2928282.png)

methanone](/img/structure/B2928283.png)

![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928284.png)